molecular formula C19H32O2 B592400 Pinolenic Acid methyl ester CAS No. 38406-57-4

Pinolenic Acid methyl ester

Cat. No.: B592400
CAS No.: 38406-57-4
M. Wt: 292.5 g/mol
InChI Key: UHRQLTPSFITDRF-BYKHLRFOSA-N
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Description

Pinolenic Acid Methyl Ester is a polyunsaturated fatty acid methyl ester derived from pinolenic acid. It is primarily found in the seed oils of Korean pine (Pinus orientalis) and maritime pine (Pinus pinaster). This compound is known for its lipid-lowering properties and potential health benefits, including appetite suppression and reduction of cholesterol levels .

Biochemical Analysis

Biochemical Properties

Pinolenic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Due to the non-methylene-interrupted double bond at the Delta5 position, this compound is not metabolically converted to arachidonic acid . Instead, it can reduce arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells from 15.9% to 7.0% .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in human THP-1 macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve glucose tolerance significantly in mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinolenic Acid Methyl Ester is typically synthesized through the esterification of pinolenic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the extraction of pinolenic acid from pine nut oils followed by esterification. Solvent fractionation is a common method used to concentrate pinolenic acid from pine nut oil fatty acids. This process involves the use of n-hexane at ultra-low temperatures (down to -85°C) to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Pinolenic Acid Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield pinolenic acid and methanol. This reaction can be catalyzed by either acids or bases.

    Oxidation: The compound can undergo oxidation, particularly at the double bonds, leading to the formation of peroxides and other oxidation products.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Hydrolysis: Pinolenic acid and methanol.

    Oxidation: Peroxides and other oxidation products.

    Reduction: Pinolenic alcohol.

Comparison with Similar Compounds

  • Stearidonic Acid Methyl Ester
  • Eicosapentaenoic Acid Methyl Ester
  • Docosahexaenoic Acid Methyl Ester

Comparison: Pinolenic Acid Methyl Ester is unique due to its specific structure, which includes a non-methylene-interrupted double bond at the Δ5 position. This structural feature distinguishes it from other polyunsaturated fatty acid methyl esters and contributes to its unique metabolic effects, such as the inability to convert to arachidonic acid . In contrast, other similar compounds like stearidonic acid and eicosapentaenoic acid do not possess this structural characteristic and therefore have different metabolic pathways and effects.

Properties

IUPAC Name

methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRQLTPSFITDRF-BYKHLRFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347758
Record name Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38406-57-4
Record name Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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